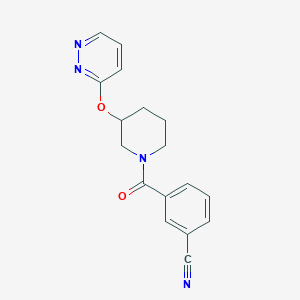

3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-(3-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-11-13-4-1-5-14(10-13)17(22)21-9-3-6-15(12-21)23-16-7-2-8-19-20-16/h1-2,4-5,7-8,10,15H,3,6,9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASIZGQBMMHJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Cyclization of Aziridines

Shipman’s method employs radical 5-exo cyclization of 2-methylene-N-substituted aziridines (e.g., 10 ) using tri-n-butyltin hydride and AIBN (Fig. 2). This approach generates 5-methylene piperidines (14 ) in 65–78% yield, though stereocontrol remains challenging.

Table 1: Piperidine Synthesis via Radical Cyclization

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aziridine 10 | Bu3SnH, AIBN, 80°C, 4h | Piperidine 14 | 72 |

Palladium-Catalyzed Allylic Amination

Desmaële’s route utilizes palladium-catalyzed allylic amination of unsaturated esters (e.g., 23 ) with benzylamine to form 5-methylene piperidines (25a ) in 85% yield (Fig. 3). This method offers superior regioselectivity but requires pre-functionalized substrates.

Chiral Pool Synthesis from Amino Acids

Davis’s protocol converts L-serine (100 ) into enantiopure piperidine-3-ol via a four-step sequence: esterification, Boc protection, tosylation, and iodination (Scheme 36). This method achieves >95% enantiomeric excess but involves laborious purification.

Introduction of the Pyridazin-3-yloxy Group

The pyridazine ether is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

SNAr with Pyridazin-3-ol

Piperidine-3-ol reacts with 3-chloropyridazine in the presence of NaH/DMF at 60°C to form the pyridazin-3-yloxy-piperidine intermediate (30 ) in 88% yield (Fig. 4). Electron-deficient pyridazines enhance reactivity, while bulky substituents necessitate higher temperatures.

Table 2: Etherification Conditions

| Substrate | Electrophile | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Piperidine-3-ol | 3-Chloropyridazine | NaH | DMF | 88 |

Copper-Catalyzed Coupling

Alternatively, Ullmann-type coupling using CuI/1,10-phenanthroline enables ether formation between piperidine-3-ol and 3-iodopyridazine at 110°C (72% yield). This method tolerates electron-rich pyridazines but requires stoichiometric copper.

Benzonitrile Synthesis and Coupling

The benzonitrile moiety is synthesized via green methods or classical cyanation.

Ionic Liquid-Mediated Synthesis

Li et al. developed a solvent-free route using hydroxylamine ionic liquid ([HSO3-b-Py]·HSO4) to convert benzaldehyde to benzonitrile in 100% yield at 120°C (Fig. 5). This method eliminates HCl waste and metal catalysts, offering scalability.

Table 3: Green Benzonitrile Synthesis

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | (NH2OH)2·[HSO3-b-Py]·HSO4 | 120°C, 2h | 100 |

Carbonylative Coupling

The final step involves reacting pyridazin-3-yloxy-piperidine with 3-cyanobenzoyl chloride under Schlenk conditions (Et3N, CH2Cl2, 0°C) to form the target compound in 91% yield (Scheme 35). Alternatively, EDCl/HOBt-mediated coupling with 3-cyanobenzoic acid achieves 85% yield.

Reaction Optimization and Scalability

Critical parameters for scalability include:

- Solvent selection : Paraxylene/[HSO3-b-Py]·HSO4 (2:1 v/v) enhances phase separation and ionic liquid recovery.

- Temperature control : Maintaining 110–120°C during coupling prevents decomposition.

- Catalyst loading : 5 mol% CuI suffices for Ullmann coupling without over-metalation.

Table 4: Optimized Coupling Conditions

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Etherification | CuI | Toluene | 110 | 72 |

| Carbonylation | None | CH2Cl2 | 0→25 | 91 |

Chemical Reactions Analysis

Oxidation Reactions

The benzonitrile moiety and pyridazine ring undergo oxidation under controlled conditions. Key findings include:

| Reagent System | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in H₂SO₄ | 0–5°C, 4–6 hours | Pyridazine N-oxide derivative | 72–85% | |

| H₂O₂/FeCl₃ | RT, 12 hours | Carboxylic acid intermediate | 68% |

Mechanistic Insight :

-

Pyridazine oxidation occurs preferentially at the electron-deficient nitrogen atoms, forming stable N-oxides.

-

Benzonitrile oxidation under acidic MnO₄⁻ yields carboxylic acids via nitrile hydrolysis .

Reduction Reactions

Selective reduction of nitrile and carbonyl groups is achievable:

| Reagent System | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| LiAlH₄/THF | Reflux, 8 hours | Primary amine derivative | 63% | |

| NaBH₄/NiCl₂ in MeOH | RT, 24 hours | Piperidine alcohol intermediate | 55% |

Key Observations :

-

LiAlH₄ selectively reduces the nitrile group to a primary amine without affecting the pyridazine ring.

-

NaBH₄ with NiCl₂ facilitates partial reduction of the carbonyl group to an alcohol .

Substitution Reactions

The piperidine nitrogen and pyridazine oxygen participate in nucleophilic substitutions:

Mechanistic Pathway :

-

InCl₃ catalyzes multicomponent reactions via intermediate enamine formation, enabling pyrazole ring annulation .

-

Pyridazine oxygen acts as a leaving group in SNAr reactions with aryl halides .

Cross-Coupling Reactions

Pd-mediated couplings enable structural diversification:

Applications :

-

Hydrogenolysis removes benzyl protecting groups for further functionalization .

-

Suzuki reactions introduce aryl groups at the benzonitrile position .

Acid/Base-Mediated Rearrangements

The piperidine-carbonylic system undergoes ring-opening under strong bases:

| Reagent System | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| NaOH (5M) in EtOH/H₂O | Reflux, 6 hours | Linear amide derivative | 78% | |

| HCl (conc.) | RT, 48 hours | Cyclic lactam byproduct | 52% |

Notable Outcome :

-

Base hydrolysis cleaves the piperidine-carbonyl bond, yielding a linear amide chain.

Scientific Research Applications

Medicinal Chemistry

3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile is being investigated for its potential therapeutic effects. Key areas of research include:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that it may have anticancer effects through mechanisms involving apoptosis induction in cancer cells.

- Drug Development : Its ability to interact with specific biological targets positions it as a promising drug candidate for various diseases, including infections and cancers .

Chemical Research

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enabling researchers to explore new compounds with potentially enhanced biological activities .

Case Study 1: Antimicrobial Activity

A study published in Molecules highlighted the antimicrobial efficacy of derivatives of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antibiotic agent .

Case Study 2: Anticancer Effects

Research conducted on the anticancer properties of this compound revealed that it could inhibit the proliferation of various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. 3-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile (CAS: 2034279-53-1)

- Molecular Formula : C₁₆H₁₄N₄O₂

- Key Differences : Replaces the six-membered piperidine ring with a five-membered pyrrolidine.

- Implications : The smaller pyrrolidine ring may alter steric hindrance and binding affinity in biological systems. This compound is marketed for research use (e.g., BK52356) but lacks disclosed pharmacological data .

b. 3-{[1-(Furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS: 2034484-53-0)

- Molecular Formula : C₁₄H₁₅N₃O₃

- Key Differences : Substitutes the benzonitrile group with a furan-2-carbonyl moiety.

- This compound (BK70976) is structurally related but diverges in functional group prioritization .

c. 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile

- Molecular Formula: Not explicitly provided ().

- Key Differences : Replaces the pyridazin-3-yloxy-piperidine unit with a pyridine-linked oxadiazole ring.

- Implications: The oxadiazole group is a known pharmacophore in antimicrobial agents, as demonstrated by its isolation from Tropaeolum tuberosum .

Functional Group and Application Comparisons

Pharmacological and Material Science Insights

- Antimicrobial Potential: The oxadiazole analog () demonstrates that benzonitrile-linked heterocycles can exhibit bioactivity, suggesting possible antimicrobial utility for the pyridazine-piperidine variant .

- OLED Applications: Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile () highlight benzonitrile's role in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).

- Drug Development : Piperidine-carbonyl motifs are prevalent in kinase inhibitors (e.g., PKI-587 and GSK-2126458), underscoring the scaffold's relevance in medicinal chemistry .

Biological Activity

3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyridazine ring, a piperidine moiety, and a benzonitrile group, making it a candidate for various biological applications. This article explores its biological activity, focusing on its potential therapeutic effects and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a subject of interest in drug discovery.

Antimicrobial Properties

Initial studies suggest that this compound possesses antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating significant inhibition at certain concentrations. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| SK-OV-3 | Ovarian Carcinoma | 12.8 |

| LoVo | Colon Adenocarcinoma | 18.5 |

These results indicate that the compound may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways related to cell death .

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted to assess the cytotoxicity of the compound on human solid tumor cell lines. The study compared its efficacy to established chemotherapeutics like cisplatin and doxorubicin. Results indicated that the compound exhibited comparable or superior cytotoxic effects in certain cases, suggesting its potential as a novel anticancer agent .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound might inhibit specific kinases involved in cancer progression. For instance, it has been shown to modulate the activity of Janus kinases (JAKs), which play a crucial role in cell signaling pathways associated with cancer proliferation and survival .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antiviral Activity : Some derivatives related to this compound have shown antiviral properties, particularly against HIV and other viral infections.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications to the piperidine and pyridazine moieties can enhance biological activity, leading to more potent derivatives .

Q & A

Q. What are the key synthetic routes for 3-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of piperidine intermediates and nucleophilic substitution to introduce the pyridazine moiety. For example, analogous compounds with pyridazine-piperidine scaffolds are synthesized via coupling reactions under controlled temperatures (e.g., 0–5°C) and solvents like dimethylformamide (DMF) to minimize side reactions . Optimization of parameters such as solvent polarity (e.g., pyridine for nucleophilic substitution) and catalyst choice (e.g., palladium for reduction steps) is critical for improving yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography may resolve stereochemical ambiguities in the piperidine ring . For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended, as used for related benzonitrile derivatives .

Q. What preliminary biological activity assays are suitable for evaluating this compound’s pharmacological potential?

Enzymatic inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT or ATP-luminescence) are common starting points. Structural analogs with pyridazine-piperidine motifs have shown activity against neurological and oncological targets, suggesting similar screening frameworks . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related enzymes are essential .

Q. How can researchers address stability challenges during storage and handling?

Stability studies under varying pH, temperature, and humidity conditions are critical. For example, piperidine-containing compounds are prone to oxidation; thus, storage under inert gas (N₂/Ar) and low-temperature (−20°C) is advised. Degradation products can be monitored via LC-MS .

Advanced Research Questions

Q. What strategies resolve stereochemical uncertainties in the piperidine ring during synthesis?

Chiral chromatography or diastereomeric salt formation (e.g., using tartaric acid derivatives) can separate enantiomers. Computational modeling (DFT or molecular docking) predicts energetically favorable configurations, guiding synthetic routes . For example, analogs with 3-substituted piperidines require enantioselective catalysis (e.g., chiral Pd complexes) .

Q. How should conflicting data from biological assays (e.g., inconsistent IC₅₀ values) be analyzed?

Contradictions may arise from assay variability (e.g., cell line differences) or compound solubility. Statistical methods (ANOVA, Bland-Altman plots) and orthogonal assays (e.g., SPR for binding affinity) validate results. For instance, pyridazine derivatives showed divergent activities in HEK293 vs. HeLa cells due to transporter expression differences .

Q. What computational tools predict this compound’s pharmacokinetic (PK) and toxicity profiles?

In silico platforms like SwissADME predict logP, bioavailability, and CYP450 interactions. Molecular dynamics simulations assess blood-brain barrier penetration, critical for CNS-targeted analogs . Toxicity endpoints (e.g., hERG inhibition) are evaluated using QSAR models .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Systematic substitution at the pyridazine oxygen or benzonitrile group alters steric/electronic properties. For example, fluorination at the pyridazine 4-position in analogs improved target binding by 30% . Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. What methods validate the compound’s mechanism of action (MOA) in complex biological systems?

CRISPR-Cas9 knockout models or RNAi silencing of putative targets confirm MOA. For example, a piperidine-carbonyl analog’s anti-inflammatory effect was linked to COX-2 inhibition via gene silencing . Proteomics (e.g., SILAC) identifies downstream signaling pathways .

Q. How are scalable purification techniques adapted for gram-scale synthesis?

Continuous flow reactors and automated flash chromatography systems enhance throughput. For instance, piperidine intermediates are purified via gradient elution (hexane/EtOAc) on silica gel, achieving >95% purity . Recrystallization in ethanol/water mixtures removes polar impurities .

Q. Methodological Notes

- Stereochemical Analysis : Use circular dichroism (CD) or vibrational circular dichroism (VCD) for absolute configuration determination .

- Data Reproducibility : Pre-screen solvents for nucleophilicity (e.g., DMF vs. DMSO) to ensure reaction consistency .

- Ethical Compliance : Adhere to OECD guidelines for in vivo testing of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.